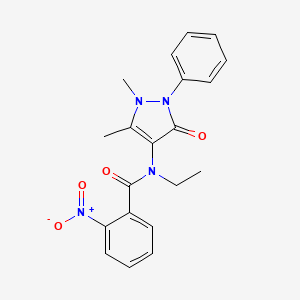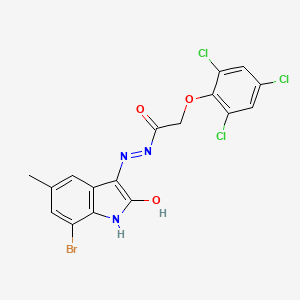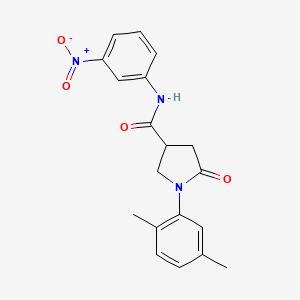methanol](/img/structure/B4894180.png)
[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol is not fully understood. However, it is believed to exert its biological effects by targeting specific cellular pathways and signaling molecules. The compound has been found to inhibit the activity of certain enzymes and transcription factors, which play a key role in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol is its wide range of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, the compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol. One area of interest is the development of new drugs and therapies based on the compound. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more targeted and effective treatments. Additionally, further studies are needed to investigate the potential side effects and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol involves the reaction of 1-(4-chlorobenzyl)-1H-benzimidazole with 4-methoxybenzyl alcohol in the presence of a base and a catalyst. The reaction is carried out under controlled conditions, and the final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
The compound [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-27-18-12-8-16(9-13-18)21(26)22-24-19-4-2-3-5-20(19)25(22)14-15-6-10-17(23)11-7-15/h2-13,21,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGUAHMFYICHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)




![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)